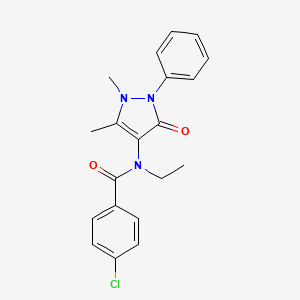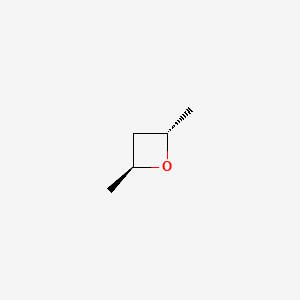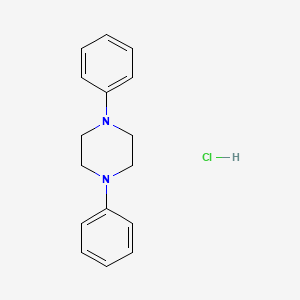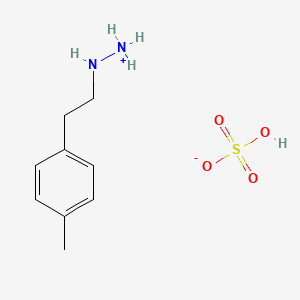
p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate is a chemical compound known for its unique structure and properties. It is a derivative of hydrazine and phenylethylamine, making it a compound of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate typically involves the reaction of p-methylphenylethylamine with hydrazine in the presence of sulfuric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the compound meets industrial standards.
化学反応の分析
Types of Reactions
p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: It can be reduced to simpler hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives.
科学的研究の応用
p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism by which p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
Similar Compounds
Phenelzine: A hydrazine derivative used as an antidepressant.
Hydrazine: A simple hydrazine compound with various industrial applications.
Phenylethylamine: A compound with stimulant effects and various biological activities.
Uniqueness
p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate is unique due to its specific structure, which combines the properties of hydrazine and phenylethylamine derivatives. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
156-48-9 |
|---|---|
分子式 |
C9H16N2O4S |
分子量 |
248.30 g/mol |
IUPAC名 |
hydrogen sulfate;[2-(4-methylphenyl)ethylamino]azanium |
InChI |
InChI=1S/C9H14N2.H2O4S/c1-8-2-4-9(5-3-8)6-7-11-10;1-5(2,3)4/h2-5,11H,6-7,10H2,1H3;(H2,1,2,3,4) |
InChIキー |
SQXMMYDECLCCPI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CCN[NH3+].OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Chlorophenyl)azo]salicylic acid](/img/structure/B13735874.png)
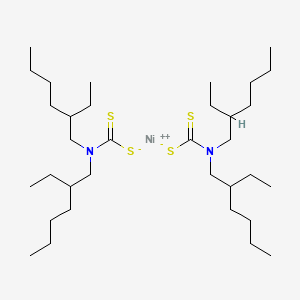
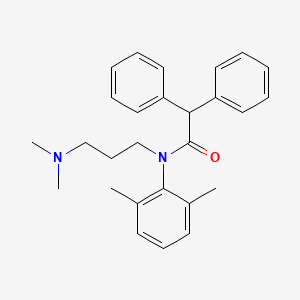
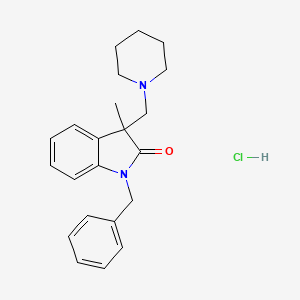
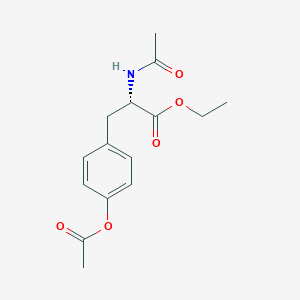
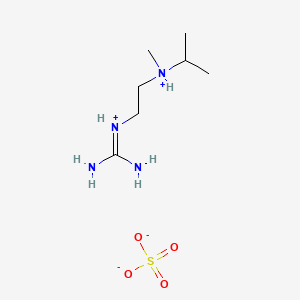
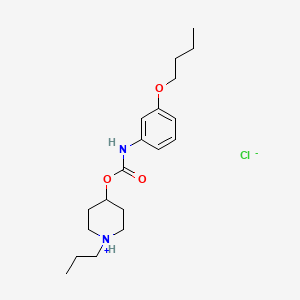
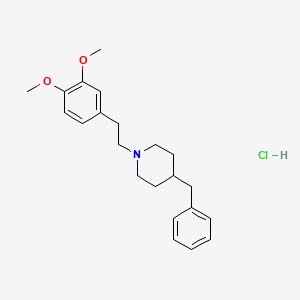
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine](/img/structure/B13735911.png)
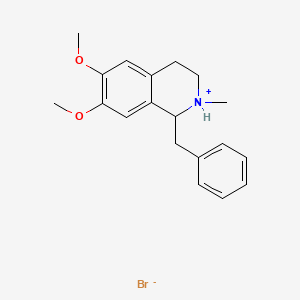
![3,7,9-Trioxabicyclo[3.3.1]nonane](/img/structure/B13735919.png)
